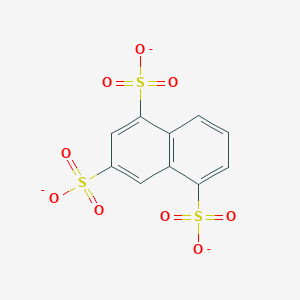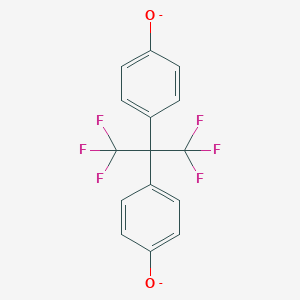![molecular formula C16H13N7 B221282 N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as PTI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. PTI-1 has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound induces cell death in cancer cells and sensitizes them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit their proliferation and migration. It has also been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound may not be effective in all types of cancer, and its efficacy may vary depending on the specific cancer cell line and the stage of the disease.
Zukünftige Richtungen
There are several potential future directions for research on N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine. One area of focus could be on identifying biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy and improve patient outcomes. Another area of research could be on developing more potent and selective CK2 inhibitors based on the structure of this compound. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in cancer therapy.
Synthesemethoden
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be synthesized through a multistep process involving the reaction of 2-aminopyridine with various reagents, including triphosgene and 2-chloro-1,3-dimethylimidazolinium chloride. The final step involves the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-amine.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been studied for its potential use in cancer therapy, specifically in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and to sensitize these cells to chemotherapy. This compound has also been investigated for its potential use in the treatment of other types of cancer, including leukemia and prostate cancer.
Eigenschaften
Molekularformel |
C16H13N7 |
|---|---|
Molekulargewicht |
303.32 g/mol |
IUPAC-Name |
N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C16H13N7/c1-10(12-7-4-5-9-17-12)20-22-16-19-15-14(21-23-16)11-6-2-3-8-13(11)18-15/h2-9H,1H3,(H2,18,19,22,23)/b20-10+ |
InChI-Schlüssel |
IYMSGTQAIDGAIM-KEBDBYFISA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CC=N4 |
SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4 |
Kanonische SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)
